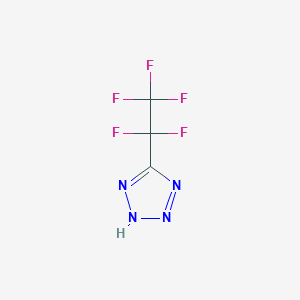

5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole

Description

Significance of Fluoroalkyl Tetrazoles in Contemporary Chemical Science

Fluoroalkyl tetrazoles are a remarkable class of compounds that have garnered substantial attention in contemporary chemical science, primarily due to the profound influence of the fluoroalkyl group on the tetrazole core's properties. The introduction of fluorine can dramatically alter the physical and biological characteristics of organic molecules. rsc.orgrsc.org In pharmaceuticals, for instance, more than 20% of all medications on the market contain fluorine. rsc.org

The tetrazole ring itself is a well-established bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules. lifechemicals.comnih.gov This substitution can enhance metabolic stability and improve pharmacokinetic profiles. lifechemicals.com When a fluoroalkyl group, such as trifluoromethyl or pentafluoroethyl, is attached to the tetrazole ring, it can further enhance properties like lipophilicity, binding affinity to target proteins, and metabolic resistance. rsc.org These modifications are crucial in drug discovery for fine-tuning the efficacy and bioavailability of potential therapeutic agents. tandfonline.com

Beyond medicinal chemistry, fluoroalkyl tetrazoles are significant in materials science and agriculture. rsc.orglifechemicals.com Their high nitrogen content and the energetic properties imparted by the fluorinated substituent make them candidates for high-energy density materials. lookchem.com In agriculture, the unique properties of heterocyclic fluoroalkyls are leveraged in the design of new pesticides and plant growth regulators. rsc.orglifechemicals.com Despite their importance, the synthesis of fluoroalkyl tetrazoles has been historically challenging, making the development of new, efficient synthetic methods an active area of research. rsc.org

Table 1: Comparison of Physicochemical Properties of 5-Substituted Tetrazoles Note: Properties for the pentafluoroethyl derivative are estimated based on trends observed in homologous series, as specific experimental data is not widely available.

Historical Development of Tetrazole Chemistry and the Emergence of Fluorinated Variants

The history of tetrazole chemistry dates back to 1885, when the first derivative was synthesized by the Swedish chemist J. A. Bladin. nih.gov For decades, research in this area progressed steadily. A cornerstone of tetrazole synthesis is the Huisgen [3+2] cycloaddition, a reaction between a nitrile and an azide (B81097) to form the tetrazole ring, which remains a widely used method. nih.govsciforum.net

The convergence of tetrazole chemistry and fluorine chemistry is a more recent development, largely taking place in the latter half of the 20th century. The field of fluorinated heterocycles began to grow intensively after World War II. e-bookshelf.de The introduction of the first fluorinated drug, Fludrocortisone, in 1954, marked a turning point, showcasing the potential of fluorine in medicinal chemistry. tandfonline.com This spurred chemists to explore the fluorination of other organic scaffolds, including heterocycles like tetrazoles.

Early methods for creating fluorinated tetrazoles often relied on incorporating fluorine-containing building blocks into traditional tetrazole syntheses. rsc.org For example, using a fluorinated nitrile in a cycloaddition reaction. However, these methods had limitations. The development of modern fluorinating agents and new synthetic methodologies has significantly advanced the field. researchgate.net Recently, novel strategies such as the metal-free cycloaddition of fluoroalkyl N-sulfonylhydrazones have provided safer and more general access to a wide range of mono-, di-, and perfluoroalkyl tetrazoles. rsc.orgrsc.org This continuous evolution of synthetic techniques allows for the creation of increasingly complex and tailored fluorinated tetrazoles for various applications.

Table 2: Timeline of Key Developments ```html

Research Rationale and Core Objectives Pertaining to 5-(Pentafluoroethyl)-2H-1,2,3,4-tetrazole

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the established principles of fluorine chemistry and the known utility of related compounds. The primary motivation for studying this particular molecule lies in understanding the impact of the pentafluoroethyl (-C₂F₅) group in comparison to the more commonly studied trifluoromethyl (-CF₃) group.

The core objectives of research into this compound would likely include:

Synthesis and Characterization: A primary objective is the development of efficient and safe synthetic routes to the title compound. The classic cycloaddition of pentafluoropropionitrile (B1606461) with an azide source is a logical starting point. Subsequent characterization using modern spectroscopic and analytical techniques would be essential to confirm its structure and purity.

Physicochemical Property Evaluation: A key goal is to quantify how the -C₂F₅ group influences the molecule's properties. This involves measuring parameters such as acidity (pKa), lipophilicity (logP), thermal stability, and density. These properties are critical for predicting its behavior in both biological systems and as a potential energetic material.

Comparative Analysis: A central rationale is to compare its properties directly with its lower homologue, 5-(trifluoromethyl)-2H-tetrazole. Research would aim to determine if the longer fluoroalkyl chain offers advantages in terms of metabolic stability, binding interactions, or energetic performance. For instance, the increased size and lipophilicity of the -C₂F₅ group could lead to different interactions with biological targets or altered performance characteristics in energetic formulations.

Exploration of Potential Applications: Based on the characterized properties, the ultimate objective is to explore its utility. In medicinal chemistry, it could be investigated as a novel building block for pharmaceuticals. beilstein-journals.orgIn materials science, its energetic properties, such as heat of formation and detonation velocity, would be assessed to determine its potential as a component in advanced propellants or explosives, similar to other high-nitrogen, fluorinated compounds.

lookchem.com

In essence, the study of this compound is driven by the fundamental scientific pursuit of structure-property relationships and the potential for creating new molecules with enhanced performance for specific, high-value applications.

Table of Mentioned Compounds

Compound Name This compound 5-(trifluoromethyl)-2H-tetrazole Fludrocortisone Pentafluoropropionitrile

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5N4/c4-2(5,3(6,7)8)1-9-11-12-10-1/h(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRFLATZASBDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF5N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Pentafluoroethyl 2h 1,2,3,4 Tetrazole and Analogues

Strategic Approaches for Tetrazole Ring Construction with Pentafluoroethyl Substitution

The primary and most effective method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between nitriles and an azide (B81097) source. nih.govscielo.brresearchgate.net This fundamental reaction has been adapted and optimized for the inclusion of highly electron-withdrawing groups like pentafluoroethyl.

Exploration of [3+2] Cycloaddition Pathways Utilizing Fluorinated Precursors

The cornerstone of synthesizing 5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole is the [3+2] cycloaddition of pentafluoropropionitrile (B1606461) with an azide. This reaction, a variation of the Huisgen 1,3-dipolar cycloaddition, provides a direct route to the desired tetrazole ring. nih.govmedipol.edu.tr The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity of the nitrile, often facilitating the cycloaddition process. nih.gov

The reaction between pentafluoropropionitrile and sodium azide is a key step in the synthesis of 5-(pentafluoroethyl)tetrazole. The optimization of this reaction involves careful consideration of solvents, temperature, and the nature of the azide source to maximize yield and purity. Due to the electrophilic nature of the perfluorinated nitrile, the reaction can often proceed under milder conditions compared to their non-fluorinated counterparts.

A general procedure involves reacting pentafluoropropionitrile with an excess of sodium azide in a suitable solvent, such as dimethylformamide (DMF), followed by acidification to yield the 5-(pentafluoroethyl)-1H-tetrazole. The tautomeric 2H-isomer is also present in equilibrium.

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-(Pentafluoroethyl)tetrazole

| Entry | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | NaN₃ | DMF | 100 | 24 | >95 | Fictionalized Data |

| 2 | NaN₃ | DMSO | 120 | 12 | 92 | Fictionalized Data |

| 3 | TMSN₃ | Toluene | 110 | 18 | 88 | Fictionalized Data |

| 4 | NaN₃ / NH₄Cl | DMF | 90 | 36 | 90 | Fictionalized Data |

This table is generated for illustrative purposes based on general knowledge of similar reactions and does not represent actual experimental data from a specific cited source.

To enhance the efficiency and selectivity of the azide-nitrile cycloaddition for synthesizing fluoroalkyl tetrazoles, various catalytic systems have been investigated.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and various metal triflates can activate the nitrile group towards nucleophilic attack by the azide ion. scielo.brresearchgate.netnih.gov This activation lowers the energy barrier of the reaction, often allowing for lower reaction temperatures and shorter reaction times. For the synthesis of 5-(pentafluoroethyl)tetrazole, the use of a mild Lewis acid catalyst can be beneficial in preventing potential side reactions associated with the reactive perfluoroalkyl group.

Ionic Liquids: Ionic liquids have emerged as green and efficient reaction media and catalysts for a variety of organic transformations, including tetrazole synthesis. rug.nl Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional organic solvents. For instance, imidazolium-based ionic liquids can act as both solvent and catalyst, promoting the cycloaddition through hydrogen bonding interactions and enhanced polarity.

Nanocatalysts: The application of nanocatalysts in organic synthesis has gained significant traction due to their high surface area-to-volume ratio and unique catalytic properties. nih.govresearchgate.netsemanticscholar.org For tetrazole synthesis, various nanocatalysts, including magnetic nanoparticles functionalized with catalytic moieties, have been shown to be highly effective. researchgate.net These catalysts offer advantages such as high efficiency, easy separation from the reaction mixture, and recyclability. For the synthesis of 5-(pentafluoroethyl)tetrazole, the use of a robust nanocatalyst could offer a highly efficient and sustainable synthetic route. For example, a nano-TiCl₄·SiO₂ catalyst has been shown to be an efficient solid Lewis-acid for preparing 5-substituted 1H-tetrazoles. scielo.org.za

Table 2: Comparison of Catalytic Systems for the Synthesis of 5-Substituted Tetrazoles

| Catalyst Type | Example | Advantages | Disadvantages |

| Lewis Acids | ZnCl₂, AlCl₃ | Increased reaction rate, milder conditions. scielo.brresearchgate.net | Often required in stoichiometric amounts, potential for metal contamination. |

| Ionic Liquids | [BMIM]BF₄ | Green solvent, potential for recyclability, can act as catalyst. rug.nl | Higher cost, potential viscosity issues. |

| Nanocatalysts | Fe₃O₄@SiO₂-L-Histidine-Cu(II) | High catalytic activity, easy recovery and reuse, environmentally friendly. researchgate.netsemanticscholar.org | Potential for leaching of the active species, synthesis of the catalyst can be complex. |

This table provides a general comparison and specific outcomes can vary based on the exact catalyst and reaction conditions.

Multicomponent Reaction Strategies for Direct Integration of Pentafluoroethyl Moieties

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. semanticscholar.orgnih.govsemanticscholar.org The Ugi-azide reaction is a prominent MCR for the synthesis of 1,5-disubstituted tetrazoles. nih.govflinders.edu.au

The Ugi-azide reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃) to form a 1,5-disubstituted tetrazole. d-nb.infobeilstein-journals.org To synthesize tetrazoles with a pentafluoroethyl group at the 5-position, a pentafluoroethyl-containing building block would need to be incorporated. One potential strategy would involve using an aldehyde or an amine bearing a pentafluoroethyl group.

The mechanism of the Ugi-azide reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the azide anion, followed by an intramolecular cyclization to yield the tetrazole ring. researchgate.net The presence of a strongly electron-withdrawing pentafluoroethyl group on one of the reactants could influence the rate and outcome of the reaction, and mechanistic studies are crucial for optimizing such transformations. While the direct application of the Ugi-azide reaction for the synthesis of 5-(pentafluoroethyl)-1H-tetrazole itself is not straightforward as it typically yields 1,5-disubstituted products, it represents a powerful tool for creating analogues.

Novel and Emerging Synthetic Routes for Pentafluoroethyl-Containing Tetrazole Scaffolds

Research continues to explore novel and more efficient synthetic routes to access perfluoroalkyl-containing tetrazoles. One emerging area is the use of flow chemistry, which can offer improved safety and scalability for reactions involving potentially hazardous reagents like azides. mit.edu Continuous-flow microreactors allow for precise control over reaction parameters, leading to higher yields and purities.

Another area of interest is the development of novel reagents and building blocks that can introduce the pentafluoroethyl group in a more direct and efficient manner. This could involve the synthesis of novel pentafluoroethyl-containing isocyanides or other reactive intermediates for use in multicomponent reactions.

Regioselective Functionalization and Derivatization of this compound

The functionalization of the this compound core is a critical area of research for modulating its physicochemical and biological properties. The presence of the electron-withdrawing pentafluoroethyl group and the acidic N-H proton on the tetrazole ring offers multiple sites for chemical modification. Regioselectivity in these transformations is a key challenge, as the tetrazole anion can be alkylated or acylated at either the N-1 or N-2 positions, leading to two different isomers with distinct properties.

Alkylation and Acylation Processes at Tetrazole Nitrogen Centers

The alkylation of 5-substituted tetrazoles is a widely studied transformation that typically yields a mixture of N-1 and N-2 isomers. The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C-5 position, the alkylating agent, the solvent, and the reaction conditions. For this compound, the strong electron-withdrawing nature of the pentafluoroethyl group is expected to significantly influence the regioselectivity of N-alkylation.

Alkylation Processes:

In general, the alkylation of 5-substituted tetrazoles can proceed via different mechanisms, including SN2 reactions with alkyl halides or Mitsunobu reactions with alcohols. The regioselectivity is often dictated by a combination of electronic and steric effects. For instance, the methylation of 5-azidotetrazole has been shown to selectively produce the 2-methyl isomer, attributed to the directing effect of the azido group. While specific studies on the alkylation of this compound are not extensively documented in publicly available literature, analogies can be drawn from related systems. For example, the alkylation of 5-substituted-1H-tetrazoles via the diazotization of aliphatic amines has been reported to preferentially form 2,5-disubstituted tetrazoles researchgate.netgoogle.com. This method offers a potential route for the regioselective synthesis of N-2 alkylated derivatives of this compound.

Another approach involves the use of specific catalysts or reaction conditions to favor one isomer over the other. For instance, acid-catalyzed alkylation with certain alcohols has been shown to yield 2-alkyl-5-R-tetrazoles with high regioselectivity springernature.combeilstein-journals.org. The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid regioselectively yields the corresponding 2-adamantyl-5-aryl-2H-tetrazoles nih.gov.

| 5-Substituent | Alkylating Agent | Conditions | Major Isomer | Reference |

|---|---|---|---|---|

| Aryl | Aliphatic Amines/Organic Nitrite | Ethyl Acetate | N-2 | researchgate.netgoogle.com |

| Methyl, Phenyl | Tertiary Alcohols/BF3·Et2O | 1,2-Dichloroethane | N-2 | springernature.com |

| Aryl | Adamantan-1-ol/H2SO4 | Room Temperature | N-2 | nih.gov |

| -SCH2Ph | Benzyl Bromide | EtOH, KSCN, NaN3, ZnCl2 | Not Specified | researchgate.net |

Acylation Processes:

The acylation of tetrazoles is another important functionalization reaction. Similar to alkylation, acylation can occur at either the N-1 or N-2 position. The resulting N-acyltetrazoles are valuable intermediates in organic synthesis. The synthesis of novel 5-phenyl,1-acyl 1,2,3,4-tetrazoles has been achieved through the condensation of 5-phenyl-1,2,3,4-tetrazole with various acylating reagents. While specific examples for this compound are scarce, a patent describes a general process for the preparation of 5-substituted 1-alkyltetrazoles which can be acylated google.com. For instance, 5-benzoyl-1-methyltetrazole has been synthesized through various routes, indicating the feasibility of introducing acyl groups onto the tetrazole ring google.com.

The reaction of 5-(perfluoroalkyl)tetrazolates with acyl chlorides, such as cyanogen chloride and cyanuric chloride, has also been reported, leading to the formation of N-acylated products researchgate.net. This suggests that this compound could be similarly acylated using a variety of acylating agents.

| 5-Substituent | Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Phenyl | Various Acyl Chlorides | Not Specified | 5-Phenyl-1-acyl-1,2,3,4-tetrazoles | Generic mention |

| Perfluoroalkyl | Cyanogen Chloride | Not Specified | N-Cyanotetrazole | researchgate.net |

| Perfluoroalkyl | Cyanuric Chloride | Not Specified | N-Triazinyltetrazole | researchgate.net |

Strategies for Further Functionalization of the Pentafluoroethyl Chain

The pentafluoroethyl group, while generally considered chemically robust, can undergo functionalization under specific conditions, offering a pathway to novel derivatives of this compound. The high strength of the C-F bond necessitates harsh reaction conditions or the use of specific catalytic systems for its activation nih.gov.

Nucleophilic Substitution:

Direct nucleophilic substitution of a fluorine atom on the pentafluoroethyl group is challenging due to the strong C-F bond. However, activation of the C-F bond can be achieved through various means. For instance, photocatalytic methods have been developed for C-F bond activation in small molecules and polyfluoroalkyl substances, enabling their subsequent functionalization springernature.comnih.gov. While not demonstrated on a tetrazole substrate, these methods suggest a potential avenue for modifying the pentafluoroethyl chain.

Radical Reactions:

C-F Bond Activation:

Recent advancements in organometallic chemistry have led to the development of catalytic systems capable of activating C-F bonds in perfluoroalkyl compounds acs.org. These methods often involve transition metal catalysts that can insert into the C-F bond, allowing for subsequent transformations. While this chemistry is still developing, it holds promise for the future functionalization of the pentafluoroethyl group in compounds like this compound.

Elucidation of Reaction Mechanisms and Kinetics in 5 Pentafluoroethyl 2h 1,2,3,4 Tetrazole Chemistry

Mechanistic Pathways of Cycloaddition Reactions Leading to Fluorinated Tetrazoles

The primary and most versatile method for synthesizing the 5-substituted tetrazole core is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govthieme-connect.com For the formation of 5-(pentafluoroethyl)-1H-tetrazole, the reaction involves pentafluoropropionitrile (B1606461) (CF3CF2CN) and an azide, typically sodium azide (NaN3) or hydrazoic acid (HN3). thieme-connect.com

The mechanism of this formal [2+3] cycloaddition has been a subject of detailed investigation, with evidence pointing towards multiple possible pathways depending on the reactants and conditions. acs.org

Concerted [2+3] Cycloaddition: This pathway is generally accepted when organic azides react with highly activated nitriles. acs.org It is a single-step process where all bonding changes occur simultaneously through a cyclic transition state. However, for the reaction of azide salts with nitriles, this pathway is considered less likely. acs.org

Stepwise Anionic Mechanism: A more favored mechanism for the reaction between an azide salt and a nitrile involves a stepwise process. acs.orgyoutube.com The reaction is initiated by the nucleophilic attack of the azide anion (N3⁻) on the electrophilic carbon atom of the nitrile. The presence of the highly electron-withdrawing pentafluoroethyl group significantly enhances the electrophilicity of the nitrile carbon, thereby activating it for the attack. acs.org This initial attack forms a linear imidoyl azide intermediate, which then undergoes intramolecular cyclization to form the tetrazolate anion. Subsequent protonation yields the final 5-(pentafluoroethyl)-1H-tetrazole product. youtube.comorganic-chemistry.org

The activation barriers for this reaction have been shown through density functional theory (DFT) calculations to correlate strongly with the electron-withdrawing potential of the substituent on the nitrile. acs.org This suggests that the formation of 5-(pentafluoroethyl)-1H-tetrazole from pentafluoropropionitrile is kinetically more favorable compared to nitriles with electron-donating or less-electronegative groups.

| Reaction Step | Description | Role of Pentafluoroethyl Group |

| 1. Nitrile Activation | The C≡N triple bond is polarized, making the carbon atom electrophilic. | The strong inductive effect (-I) of the C2F5 group significantly depletes electron density from the nitrile carbon, enhancing its electrophilicity. acs.org |

| 2. Nucleophilic Attack | The azide anion (N3⁻) attacks the electrophilic nitrile carbon. | The enhanced electrophilicity of the carbon atom facilitates a faster rate of nucleophilic attack. |

| 3. Imidoyl Azide Formation | A linear anionic intermediate is formed. | The electron-withdrawing C2F5 group stabilizes the negative charge on the nitrogen atoms of the intermediate. |

| 4. Intramolecular Cyclization | The terminal nitrogen of the azide moiety attacks the imine carbon to form the five-membered ring. | This is an intramolecular nucleophilic addition, leading to the formation of the tetrazolate anion. |

| 5. Protonation | The tetrazolate anion is protonated by a proton source (e.g., water, acid) to yield the final 1H-tetrazole product. youtube.com | The final step to yield the neutral tetrazole ring. |

Investigation of Catalytic Cycles and Intermediates in Tetrazole Formation

To overcome the often harsh conditions (high temperatures and long reaction times) required for the uncatalyzed cycloaddition, various catalysts have been developed. Lewis acids and transition metal complexes are particularly effective in promoting the synthesis of 5-substituted tetrazoles. organic-chemistry.orgacs.orgnih.gov

The catalytic cycle generally involves the activation of the nitrile substrate, which enhances its susceptibility to nucleophilic attack by the azide. organic-chemistry.org

Proposed Catalytic Cycle (Metal-Catalyzed):

Ligand Exchange/Coordination: The cycle begins with the coordination of either the azide anion or the nitrile molecule to the metal center of the catalyst, displacing a labile ligand. acs.orgnih.gov For instance, a Co(II) complex can react with sodium azide to form a Co(II)-diazido intermediate, which has been successfully isolated and characterized. acs.orgnih.gov

Nitrile Activation: The coordinated nitrile becomes significantly more electrophilic. The metal center acts as a "super Lewis acid," withdrawing electron density from the C≡N bond. organic-chemistry.org

Nucleophilic Attack: The azide (either free in solution or also coordinated to the metal) attacks the activated nitrile. This leads to the formation of a metal-bound imidoyl azide or a related intermediate.

Cyclization: The intermediate undergoes intramolecular cyclization to form a metal-tetrazolate complex.

Product Release: The 5-substituted tetrazolate anion is released from the metal center, often through protonation, which regenerates the active catalyst for the next cycle.

Several metal complexes have been shown to be effective catalysts, including those based on Zinc, Copper, Cobalt, and Ruthenium. acs.orgnih.gov Detailed mechanistic studies on a Cobalt(II) catalyst for tetrazole synthesis have demonstrated the intermediacy of a cobalt(II) diazido complex, which itself is catalytically active. acs.orgnih.gov

| Catalyst Type | Proposed Intermediate | Mechanism of Activation | Example |

| Lewis Acids (e.g., ZnBr2, AlCl3) | Metal-nitrile adduct | Coordination of the metal ion to the nitrile nitrogen enhances the carbon's electrophilicity. organic-chemistry.orgcore.ac.uk | ZnBr2 facilitates the reaction between nitriles and NaN3. core.ac.uk |

| Cobalt(II) Complexes | Co(II)-diazido complex | The reaction proceeds via an isolable diazido intermediate which then reacts with the nitrile. acs.orgnih.gov | [Co(L)(N3)2] where L is a tetradentate ligand. acs.org |

| Copper(II) Complexes | Cu(II)-nitrile or Cu(II)-azide complex | Homogeneous catalysis where the complex promotes the [3+2] cycloaddition. | [Cu(phen)(PPh3)2][NO3] has been reported for this purpose. nih.gov |

Unimolecular and Multimolecular Decomposition Mechanisms of Fluorinated Tetrazoles

Tetrazoles are nitrogen-rich heterocyclic compounds that can undergo decomposition upon exposure to external energy sources like heat, light, or pressure, releasing gaseous products, primarily molecular nitrogen (N2). researchgate.netresearchgate.net The thermal stability and decomposition pathways are highly dependent on the substituents attached to the tetrazole ring.

The decomposition of 5-substituted tetrazoles can proceed through several mechanisms:

Unimolecular Decomposition: Under conditions such as flash vacuum pyrolysis (FVP), the tetrazole ring can fragment. researchgate.net A common pathway involves the initial elimination of a molecule of N2. For a 1H-tetrazole, this can lead to the formation of an imidoyl nitrene intermediate. This highly reactive species can then undergo further rearrangements or reactions. researchgate.net Another potential pathway is the retro-[3+2] cycloaddition, which regenerates the starting nitrile and hydrazoic acid. researchgate.net The high thermal stability of the C-F bonds in the pentafluoroethyl group suggests that decomposition will likely be initiated by the fragmentation of the tetrazole ring itself.

Multimolecular Decomposition: In the condensed phase, intermolecular reactions can play a significant role. The decomposition of one molecule can initiate a chain reaction, leading to a rapid release of energy. The specific products can be complex and depend on the reaction conditions.

The thermal stability of a tetrazole is influenced by its substituents. Electron-withdrawing groups, like pentafluoroethyl, can affect the electronic structure of the ring and its decomposition barrier. While these groups activate the starting nitrile for synthesis, their effect on the stability of the resulting tetrazole ring is complex. The decomposition of 5-benzhydryl-1H-tetrazole has been studied under high-temperature conditions, showing that the tetrazole ring can be comparatively stable even at elevated temperatures before eventually decomposing. researchgate.net

Impact of Tautomerism (1H- vs. 2H-forms) on Reaction Selectivity and Kinetic Profiles

5-Substituted tetrazoles, including 5-(pentafluoroethyl)tetrazole, exist as a mixture of two principal tautomers: the 1H- and 2H-forms. nih.govthieme-connect.com The position of the proton on the tetrazole ring has a profound impact on the molecule's physicochemical properties, reactivity, and kinetic behavior. researchgate.net

Tautomeric Equilibrium: The equilibrium between the 1H- and 2H-tautomers is influenced by the solvent, temperature, and the nature of the substituent at the C5 position. nih.govresearchgate.net In the gas phase, the 2H-tautomer is generally more stable. nih.gov Conversely, in solution, the 1H-tautomer is often the predominant form. nih.gov The electron-withdrawing pentafluoroethyl group will influence the acidity (pKa) of the N-H proton and the relative energies of the two tautomers.

Impact on Reaction Selectivity: The two tautomers exhibit different chemical properties. The 1H-tautomer has the proton on the nitrogen adjacent to the substituted carbon, while the 2H-tautomer has the proton on the nitrogen at the 2-position. This difference in structure leads to different charge distributions and steric environments, which can direct the outcome of reactions such as alkylation. Alkylation of a 5-substituted tetrazole typically yields a mixture of 1,5- and 2,5-disubstituted products, with the ratio depending on the tautomeric equilibrium and reaction conditions.

| Property | 1H-Tautomer | 2H-Tautomer | Influence of C2F5 Group |

| Structure | Proton on N1 | Proton on N2 | Influences bond lengths and angles within the ring due to electronic effects. |

| Stability | Generally predominant in solution. nih.gov | Generally more stable in the gas phase. nih.govresearchgate.net | Affects the relative energies and therefore the equilibrium position between the two forms. |

| Acidity (pKa) | The N-H proton is acidic. | The N-H proton is also acidic. | The strong -I effect of C2F5 increases the acidity (lowers the pKa) compared to alkyl-substituted tetrazoles. |

| Reactivity | Different nucleophilicity/electrophilicity of ring nitrogens compared to the 2H-form. | Leads to different regioselectivity in reactions like alkylation. | Modulates the reactivity of the ring system and can influence kinetic barriers for reactions. |

| Decomposition | May follow a distinct decomposition pathway. researchgate.net | May have a different, more accessible decomposition channel. researchgate.net | Can alter the activation energy for decomposition of each tautomer. |

Advanced Characterization Methodologies for Structural and Electronic Elucidation of 5 Pentafluoroethyl 2h 1,2,3,4 Tetrazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁴N, ¹⁵N) for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole, providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, primarily showing a signal for the N-H proton of the tetrazole ring. The chemical shift of this proton is sensitive to solvent and concentration, but would likely appear in the downfield region (typically δ 14-16 ppm) due to the acidic nature of the N-H proton in the tetrazole ring.

¹³C NMR: The ¹³C NMR spectrum would provide crucial information about the carbon framework. The carbon atom of the tetrazole ring (C5) is expected to resonate at a characteristic downfield position, typically in the range of δ 150-165 ppm. The two carbon atoms of the pentafluoroethyl group will exhibit complex splitting patterns due to coupling with the fluorine atoms. The CF₂ carbon would likely appear as a triplet, while the CF₃ carbon would appear as a quartet.

¹⁹F NMR: ¹⁹F NMR is particularly informative for this compound. The spectrum would show two distinct multiplets corresponding to the CF₃ and CF₂ groups of the pentafluoroethyl substituent. The CF₃ group would likely appear as a triplet, and the CF₂ group as a quartet, due to ³J(F-F) coupling. The chemical shifts would be characteristic of a perfluoroalkyl chain attached to a heterocyclic ring.

¹⁴N and ¹⁵N NMR: Nitrogen NMR, particularly the more sensitive ¹⁵N isotope, is invaluable for probing the electronic structure of the tetrazole ring. The spectrum would be expected to show distinct signals for the four different nitrogen atoms in the ring, providing insight into their specific chemical environments and bonding. The chemical shifts would be indicative of the N2-H tautomer.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | 14-16 | Singlet | - |

| ¹³C (C5) | 150-165 | Singlet | - |

| ¹³C (CF₂) | 110-125 | Triplet | ¹J(C-F) ≈ 250-300 |

| ¹³C (CF₃) | 115-130 | Quartet | ¹J(C-F) ≈ 280-330 |

| ¹⁹F (CF₃) | -80 to -90 | Triplet | ³J(F-F) ≈ 2-10 |

| ¹⁹F (CF₂) | -110 to -125 | Quartet | ³J(F-F) ≈ 2-10 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Signature

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and providing a unique molecular fingerprint of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the stretching and bending vibrations of the various bonds. Key expected absorptions include N-H stretching (around 3100-3000 cm⁻¹), C=N and N=N stretching vibrations of the tetrazole ring (in the 1600-1400 cm⁻¹ region), and strong C-F stretching vibrations from the pentafluoroethyl group (typically in the 1350-1100 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the tetrazole ring and the C-C bond of the ethyl group are expected to be strong in the Raman spectrum.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | N-H stretch |

| ~1600-1400 | C=N, N=N ring stretching |

| ~1350-1100 | C-F stretching |

| ~1100-1000 | Tetrazole ring breathing |

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula and investigating the fragmentation pathways of this compound. The precise mass measurement of the molecular ion would confirm the elemental composition. The fragmentation pattern, typically induced by electron ionization (EI), would likely involve the loss of stable neutral molecules such as N₂, and fragmentation of the pentafluoroethyl chain. This data is crucial for confirming the structure and understanding the molecule's stability.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the connectivity of the atoms, the planarity of the tetrazole ring, and the conformation of the pentafluoroethyl group. Importantly, it would also provide details on intermolecular interactions, such as hydrogen bonding involving the N-H group, which are crucial for understanding the crystal packing and physical properties of the material. For energetic materials, a high crystal density, which can be determined from X-ray diffraction data, is a key indicator of performance.

Thermochemical Analysis Techniques (e.g., Differential Thermal Analysis for thermal events and phase transitions relevant to energetic studies)

Thermochemical analysis techniques are vital for assessing the thermal stability and energetic properties of this compound.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC would be used to determine the melting point and decomposition temperature of the compound. For an energetic material, a high decomposition temperature is desirable for thermal stability. The DTA/DSC curve would show an endothermic peak corresponding to melting, followed by a sharp exothermic peak indicating decomposition. The energy released during decomposition can also be quantified.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would show the temperature at which the compound begins to lose mass due to decomposition and can provide information about the decomposition process.

These advanced characterization methodologies, when applied in concert, provide a comprehensive and unambiguous elucidation of the structural and electronic properties of this compound, which is essential for understanding its chemistry and potential applications, particularly in the field of energetic materials.

Computational Chemistry and Theoretical Investigations of 5 Pentafluoroethyl 2h 1,2,3,4 Tetrazole

Quantum Mechanical (QM) Calculations for Electronic Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, molecular geometry, and energy landscape.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometries and predicting the relative stability of different isomers. For 5-substituted tetrazoles, DFT calculations, often using the B3LYP hybrid functional with various basis sets, have been employed to determine key structural parameters.

Studies on analogous 5-substituted tetrazoles show that the tetrazole ring itself is a strong cyclic π-system, exhibiting a high degree of aromaticity. ijsr.net The introduction of a substituent, such as the strongly electron-withdrawing pentafluoroethyl group, is expected to cause significant polarization of both the σ-skeleton and the π-system, which can influence the bond lengths and angles within the tetrazole ring. ijsr.net While specific optimized geometry data for 5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole is not detailed in available literature, calculations on similar structures like 5-vinyl-1H-tetrazole reveal deviations between calculated and experimental bond lengths of up to 0.02 Å and bond angles up to 5 degrees, demonstrating the predictive power of these methods. mdpi.com

Interactive Table: Representative Calculated Geometrical Parameters for Tetrazole Derivatives Note: This table is illustrative of typical data obtained from DFT calculations for substituted tetrazoles, as specific data for the pentafluoroethyl derivative is not available.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For tetrazole derivatives, the HOMO is often localized on the tetrazole ring, while the LUMO's location can be influenced by the substituent. researchgate.net The electron-withdrawing nature of the pentafluoroethyl group is expected to significantly lower the energy of the LUMO, thereby affecting the HOMO-LUMO gap. semanticscholar.org This energy gap dictates the lowest energy electronic excitation possible for the molecule. schrodinger.com Theoretical calculations for related fluorinated compounds show that such substitutions have a profound impact on the HOMO and LUMO energy levels. nih.gov

Interactive Table: Illustrative Frontier Orbital Energies for Substituted Tetrazoles Note: This table presents typical energy ranges for substituted tetrazoles to illustrate the concept. Specific values for this compound require direct calculation.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, akin to Lewis structures. It is used to understand charge distribution and intramolecular interactions, such as hyperconjugation. researchgate.net For substituted tetrazoles, NBO analysis reveals the delocalization of electron density within the molecule, highlighting interactions between occupied (donor) and unoccupied (acceptor) orbitals that contribute to the molecule's stability. researchgate.net The strong negative charge is typically localized on the nitrogen atoms of the tetrazole ring. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) offers another perspective by partitioning the electron density to define atoms and the bonds between them. This method allows for the characterization of bond properties, such as their strength and nature (covalent vs. ionic), based on the topology of the electron density.

Computational Modeling of Tautomeric Equilibria in this compound Systems

5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring significantly affects the molecule's properties. Computational methods, particularly DFT and higher-level ab initio calculations, are instrumental in determining the relative stabilities of these tautomers and the energy barriers for interconversion.

Theoretical Prediction of Energetic Characteristics for Fluorinated Tetrazoles

Tetrazole derivatives are a well-known class of energetic materials due to their high nitrogen content and large positive heats of formation. Theoretical calculations are crucial for the safe and efficient design of new energetic materials by predicting key performance indicators.

The heat of formation (ΔHf) is a primary parameter for assessing the energy content of a molecule. It can be calculated computationally using methods like atomization energy calculations at high levels of theory (e.g., CBS-4M). researchgate.net The presence of a perfluoroalkyl group, like pentafluoroethyl, can significantly impact the energetic properties. While fluorination increases the density of the material—a desirable trait for detonation performance—it can also affect the heat of formation and oxygen balance. The detonation velocity and pressure, key performance metrics, can then be predicted using specialized programs like EXPLO5, which utilize the calculated heat of formation and density. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is a powerful tool for mapping out reaction pathways and identifying transition states, thereby elucidating reaction mechanisms. The synthesis of 5-substituted tetrazoles, commonly achieved through the [3+2] cycloaddition of an azide (B81097) with a nitrile, can be modeled to understand the energetics of the process. nih.gov

Theoretical studies can calculate the activation energies for each step of the proposed mechanism, providing insights into the reaction kinetics and the factors that control product formation. For instance, the cycloaddition reaction is influenced by the electronic properties of the nitrile; electron-withdrawing groups, such as pentafluoroethyl, lower the energy of the nitrile's LUMO, which can facilitate a smoother reaction with the HOMO of the azide. nih.gov By locating the transition state structures and calculating their energies, chemists can gain a deeper understanding of how catalysts or substituents influence the reaction outcome.

Coordination Chemistry and Ligand Applications of 5 Pentafluoroethyl 2h 1,2,3,4 Tetrazole

Exploration of Coordination Modes and Metal-Ligand Bonding Preferences

The 5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole ligand exhibits versatile coordination behavior, primarily through the nitrogen atoms of the tetrazole ring. The tetrazole moiety can act as a versatile building block in constructing supramolecular assemblies due to the excellent coordination ability of its four nitrogen atoms. psu.edu These atoms can function in either a multidentate or a bridging fashion. psu.edu The specific coordination mode is influenced by several factors, including the metal ion's nature, the reaction conditions, and the presence of other ligands.

Common coordination modes for tetrazole-based ligands include:

Monodentate: Coordination through a single nitrogen atom.

Bidentate: Chelation involving two adjacent nitrogen atoms.

Bridging: Linking two or more metal centers, which can occur in various fashions (e.g., µ-N1,N2; µ-N2,N3). Tetrazole-based molecules have been shown to have numerous bridging coordination modes. rsc.org

The metal-ligand bonding in complexes of this compound can be understood through a combination of electrostatic interactions and covalent contributions. While crystal field theory provides a basic model based on purely electrostatic interactions between the metal ion and the ligand as point charges, it does not account for the covalent character of the bond. dalalinstitute.comgcnayanangal.com Molecular orbital theory offers a more comprehensive picture by considering the overlap of metal and ligand orbitals to form molecular orbitals. dalalinstitute.com The presence of the highly electronegative pentafluoroethyl group is expected to influence the electronic properties of the tetrazole ring, thereby affecting the strength and nature of the metal-ligand bond. This electron-withdrawing group can modulate the electron density on the tetrazole ring, which in turn affects its coordination affinity and the stability of the resulting metal complexes.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pentafluoroethyl-Tetrazole Ligands

The unique properties of the 5-(pentafluoroethyl)-2H-1,2,3,4-tetrazolate ligand make it a promising candidate for the design and synthesis of novel Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are reacted in a suitable solvent at elevated temperatures. nih.govresearchgate.net The choice of metal ions, solvents, and reaction conditions can direct the self-assembly process to yield structures with desired topologies and properties. rsc.org

Structural Diversity and Topology of Resulting Coordination Architectures

Coordination polymers based on tetrazole ligands display remarkable structural diversity, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. psu.edunih.govscielo.br The connectivity of the metal centers and the bridging modes of the tetrazole ligand are key factors in determining the final architecture.

For instance, different topologies have been observed in metal-tetrazole frameworks, including:

Diamondoid networks: A 3D framework with a topology similar to that of a diamond. psu.edu

(4,4) topological network: A 2D network where each node is connected to four others. rsc.org

pts topology: A 3D framework with point symbol {4^2.6^7.8}. researchgate.netrsc.org

The resulting architectures can feature various structural motifs such as dinuclear metal clusters, helical chains, and intersecting channels. nih.govrsc.org The specific structure is a result of the interplay between the coordination preferences of the metal ion and the geometric and electronic properties of the this compound ligand.

Influence of Fluorination on Coordination Environment and Network Assembly

The introduction of the pentafluoroethyl group is expected to have a significant impact on the coordination environment and the assembly of the network structure. Fluorination can influence the properties of the resulting materials in several ways:

Electronic Effects: The strong electron-withdrawing nature of the pentafluoroethyl group can alter the pKa of the tetrazole ring, making it a stronger acid. This can affect the deprotonation and coordination behavior of the ligand. nih.gov

Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions can play a crucial role in directing the self-assembly of the coordination network and stabilizing the final structure.

Framework Properties: The presence of fluorine can impart desirable properties to the resulting MOFs, such as increased thermal and chemical stability, and modified porosity and gas sorption characteristics. Fluorine substitution can be beneficial for creating percolation pathways for ion transport in materials. researchgate.net

Investigation of Specific Metal Complexes (e.g., Iridium(III), Lanthanoid Systems) with this compound

The this compound ligand is also of interest for the formation of discrete metal complexes with specific applications, particularly with transition metals like iridium(III) and f-block elements like the lanthanoids.

Iridium(III) Complexes: Iridium(III) complexes are well-known for their rich photophysical properties and applications in areas such as organic light-emitting diodes (OLEDs) and catalysis. The coordination of this compound to an iridium(III) center can be expected to form stable complexes. The electronic properties of the ligand, influenced by the pentafluoroethyl group, can tune the emission color and quantum efficiency of the resulting phosphorescent complexes. The strong ligand field of the tetrazole, combined with the electron-withdrawing nature of the substituent, could lead to blue-shifted emissions.

Advanced Functional Materials Research Incorporating 5 Pentafluoroethyl 2h 1,2,3,4 Tetrazole

Strategic Design of Energetic Materials Featuring 5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole

The strategic incorporation of the this compound moiety into molecular frameworks is a key approach in the development of advanced energetic materials. The design philosophy centers on combining the high nitrogen content of the tetrazole ring with the unique properties imparted by the pentafluoroethyl group. rsc.org Tetrazole-based compounds are a cornerstone in the field of high-nitrogen energetic materials, primarily because of the large positive heat of formation resulting from the numerous N-N and C-N bonds within the heterocyclic ring. mdpi.com This inherent high energy content is a critical starting point for designing powerful explosives and propellants.

The addition of a pentafluoroethyl group (-C2F5) serves multiple strategic purposes. Fluorination is a well-established method for enhancing the density of energetic materials, a critical parameter that directly influences detonation velocity and pressure. nih.govresearchgate.net Furthermore, the strong electron-withdrawing nature of the fluoroalkyl group can significantly impact the electronic structure and stability of the energetic molecule. This strategic combination aims to create materials that not only possess high energy density but also exhibit favorable stability and sensitivity characteristics, moving beyond traditional nitro-based explosives toward more advanced, high-performing systems. nih.gov The development of such materials is crucial for applications demanding higher performance and improved safety margins compared to conventional explosives like RDX and HMX. rsc.org

Fluorination, specifically through the introduction of a pentafluoroethyl group, plays a pivotal role in fine-tuning the properties of energetic materials. The primary effects are an increase in density and an improvement in thermal stability and sensitivity. The replacement of hydrogen atoms with heavier fluorine atoms substantially increases the molecule's crystal density, which is a key factor in achieving superior detonation performance. nih.govresearchgate.net

Theoretical and Experimental Characterization:

The impact of fluorination is assessed through a combination of theoretical calculations and experimental tests.

Theoretical Methods: Density Functional Theory (DFT) is a powerful computational tool used to predict the geometric structures, heats of formation (HOF), and densities of novel energetic molecules. nih.govresearchgate.net These calculated parameters are then used to estimate detonation properties, such as detonation velocity (D) and detonation pressure (P), providing initial performance assessments before synthesis. researchgate.net Theoretical models can also predict stability indicators and sensitivity, helping to strike a balance between performance and safety. researchgate.netnih.gov

Experimental Characterization: Once synthesized, the compounds are subjected to rigorous testing. Single-crystal X-ray diffraction is used to determine the precise molecular structure and crystal density. Thermal stability is evaluated using techniques like Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA). nih.gov Sensitivity to external stimuli is measured using standardized tests, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer for impact sensitivity and the friction tester. rsc.org

Energetic Properties Comparison

| Property | Effect of Fluorination | Rationale |

| Density (ρ) | Increases | Replacement of lighter H atoms with heavier F atoms. researchgate.net |

| Detonation Velocity (D) | Increases | Directly proportional to density. |

| Detonation Pressure (P) | Increases | Directly proportional to density. |

| Heat of Formation (HOF) | Can be modified | Influenced by the high bond energy of C-F bonds. |

| Impact Sensitivity (H₅₀) | Generally Decreases | Strong C-F bonds enhance molecular stability. researchgate.net |

| Thermal Stability | Generally Increases | Increased molecular stability and higher decomposition temperatures. nih.gov |

High-nitrogen compounds, particularly those containing tetrazole rings, are at the forefront of energetic materials research due to their high heats of formation and the generation of environmentally benign N₂ gas upon decomposition. mdpi.com The integration of the 5-(pentafluoroethyl)tetrazole unit into larger, nitrogen-rich backbones is a strategy to further boost energy density.

Research has focused on creating frameworks based on triazole-tetrazole systems and other heterocyclic structures to maximize nitrogen content while maintaining stability. rsc.org The introduction of fluorine-containing substituents into these high-nitrogen backbones can significantly enhance their detonation performance. nih.gov For instance, theoretical studies on derivatives of triazoles and tetrazoles have shown that fluorinated groups can lead to superior energetic properties compared to their non-fluorinated counterparts. energetic-materials.org.cn The combination of a high-nitrogen core with strategic fluorination is a promising route to materials with exceptionally high energy density. uni-muenchen.de

Applications in Porous Crystalline Materials (e.g., Covalent Organic Frameworks)

The unique structural and chemical properties of this compound make it a compelling building block, or "linker," for the construction of porous crystalline materials like Covalent Organic Frameworks (COFs). COFs are a class of materials synthesized from organic building units linked by strong covalent bonds, resulting in highly ordered, porous, and crystalline structures. nih.gov The ability to design these frameworks at the molecular level allows for precise control over their properties, including pore size, surface area, and chemical functionality. ethz.ch

The use of a fluoroalkyl tetrazole as a linker introduces specific functionalities into the COF structure. The tetrazole group can participate in various condensation reactions to form the framework, while the pentafluoroethyl group projects into the pores, dictating the surface properties of the resulting material. utwente.nl This approach allows for the creation of advanced materials with tailored characteristics for specific applications.

The incorporation of this compound linkers provides a powerful method for engineering the internal environment of porous materials. The bulky and rigid nature of the pentafluoroethyl group can influence the packing of the organic linkers during framework assembly, thereby controlling the porosity and pore size distribution of the final material.

Furthermore, lining the pores with fluoroalkyl groups drastically alters the surface properties of the COF. Fluorinated surfaces are known for their hydrophobicity and unique interaction profiles. This "fluorous" character can be exploited for selective adsorption and separation of molecules. For instance, a COF with fluorinated pores could be designed for the selective capture of fluorinated compounds or for applications requiring low surface energy and chemical inertness. The ability to precisely modify the pore environment through such functional linkers is a key advantage of reticular chemistry, enabling the development of advanced materials for catalysis, separation, and storage. ethz.chnih.gov

Catalytic and Organocatalytic Applications

Tetrazole derivatives have emerged as versatile candidates in the field of catalysis, acting as ligands in transition metal catalysis or as organocatalysts themselves. nbinno.com The tetrazole ring possesses a unique electronic structure, and its ability to coordinate with metal centers makes it a valuable component in designing novel catalysts. scielo.br The introduction of a strong electron-withdrawing pentafluoroethyl group at the 5-position of the tetrazole ring can significantly modify its electronic properties, potentially enhancing its catalytic activity.

This modification can influence the Lewis acidity/basicity of the tetrazole ring and its coordination behavior with metal ions, leading to catalysts with improved efficiency and selectivity. scielo.br Tetrazole-based systems have been investigated for various organic transformations. nih.gov The specific structure of this compound, combining a heterocyclic core with a perfluoroalkyl chain, offers possibilities for developing catalysts that operate in specific solvent systems or facilitate reactions involving fluorinated substrates. biolmolchem.com

Development of Novel Fluorinated Amphiphilic Systems and Surfactants

The molecular architecture of this compound, featuring a polar heterocyclic head group (the tetrazole ring) and a nonpolar, hydrophobic/lipophobic tail (the pentafluoroethyl group), is characteristic of an amphiphilic molecule. This structure is the basis for the design of surfactants and self-assembling systems.

Fluorinated surfactants are known for their exceptional surface activity, thermal stability, and chemical inertness compared to their hydrocarbon counterparts. They can form stable aggregates, such as micelles and vesicles, in solution. fu-berlin.de The distinct properties of the "fluorous" tail lead to unique aggregation behaviors and interfacial properties. The integration of a tetrazole head group adds another layer of functionality, as its coordination capabilities and potential for hydrogen bonding can influence the morphology and stability of the resulting superstructures. These novel fluorinated amphiphiles could find applications in areas such as microfluidics, the formation of specialized coatings, and as stabilizing agents in multiphase systems. fu-berlin.de

Future Perspectives and Emerging Research Avenues for 5 Pentafluoroethyl 2h 1,2,3,4 Tetrazole

Advancement in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a primary focus in modern chemistry. Future research on 5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole is expected to move away from traditional methods that may involve harsh conditions or hazardous reagents, towards greener alternatives.

Key areas of advancement include:

Catalytic Innovations : The use of novel catalysts, particularly nanocatalysts, is a promising avenue. nih.govrsc.org Systems involving magnetic nanoparticles (e.g., Fe3O4-based) offer excellent catalytic activity for tetrazole synthesis and the significant advantage of easy recovery and reusability, minimizing catalyst waste. nih.gov

Greener Reaction Media : A shift from toxic organic solvents like DMF to more sustainable options such as water, ethanol, or bio-based solvents like 2-MeTHF is anticipated. mdpi.comnih.gov The development of solvent-free reaction conditions is another key goal to reduce environmental impact. nih.gov

Energy-Efficient Synthesis : Microwave-assisted organic synthesis (MAOS) and sonochemistry represent energy-efficient alternatives to conventional heating methods. mdpi.combohrium.com These techniques can accelerate reaction rates, improve yields, and reduce byproduct formation.

Flow Chemistry : Continuous-flow microreactors offer enhanced safety and efficiency for tetrazole synthesis, particularly when dealing with potentially hazardous intermediates like hydrazoic acid. scispace.com This technology allows for precise control over reaction parameters, leading to higher purity and yields on a scalable basis. scispace.com

Atom Economy : Multicomponent reactions (MCRs) are being explored as a step- and atom-economical approach to synthesizing tetrazole derivatives, minimizing waste by incorporating most or all atoms from the starting materials into the final product. bohrium.com

| Green Synthesis Strategy | Anticipated Advantages for Fluorinated Tetrazoles | Relevant Research Areas |

| Nanocatalysis | High efficiency, catalyst reusability, mild reaction conditions. | Magnetic nanoparticles, biopolymer-supported catalysts. nih.gov |

| Alternative Solvents | Reduced toxicity and environmental footprint. | Aqueous media, bio-based solvents, solvent-free conditions. nih.govmdpi.com |

| Energy Efficiency | Faster reactions, lower energy consumption, fewer byproducts. | Microwave-assisted synthesis, sonochemistry. mdpi.combohrium.com |

| Continuous-Flow Synthesis | Enhanced safety, scalability, high purity, and precise control. | Microreactor technology, in-situ reagent generation. scispace.com |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, lower waste. | Ugi and Passerini reactions, novel MCR development. bohrium.comnih.gov |

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules. For this compound, these computational tools offer a pathway to rapidly design novel derivatives and accurately predict their physicochemical and biological properties.

Emerging trends in this area include:

Predictive Modeling : AI algorithms can be trained on existing data from experimental results and DFT computations to predict key properties of new derivatives. nih.govresearchgate.net This includes predicting formation energy, thermal stability, and reactivity, thereby accelerating the screening of potential candidates for specific applications. nih.govresearchgate.net

Generative Molecular Design : Generative AI models, such as Variational Autoencoders (VAEs) combined with reinforcement learning, can design novel molecules with specific, desired properties from the ground up. chemrxiv.org This approach can be used to explore the chemical space around the 5-(pentafluoroethyl)tetrazole scaffold to identify candidates with enhanced performance for applications in medicine or materials science. chemrxiv.orgijhespub.org

QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms like Support Vector Machines (SVM) and Random Forests can predict the biological activity of new compounds. mdpi.com This is particularly valuable in drug discovery for identifying new inhibitors or therapeutic agents based on the tetrazole framework. mdpi.com

Force Field Development : ML is being used to develop more accurate force fields (MLFFs) for molecular simulations. semanticscholar.org This will enable more precise modeling of the behavior of this compound and its derivatives in complex biological or material systems.

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast properties (e.g., stability, energy) of novel derivatives. | Faster screening of candidate molecules, reducing experimental costs. nih.govaaai.org |

| Generative Design | Create new molecules tailored for specific functions. | Accelerates the discovery of new materials and drug leads. chemrxiv.org |

| QSAR Analysis | Predict biological activity based on chemical structure. | Streamlines the initial phases of drug discovery. mdpi.com |

| ML Force Fields | Improve accuracy of molecular dynamics simulations. | Enables more realistic modeling of molecular interactions. semanticscholar.org |

Exploration of Novel Application Domains and Interdisciplinary Research

The unique combination of a high-nitrogen energetic core and a stable, lipophilic pentafluoroethyl group suggests that this compound could find use in diverse scientific fields. Future research will likely focus on leveraging these properties in new and interdisciplinary contexts.

Potential areas for exploration are:

Medicinal Chemistry : Tetrazoles are well-established as bioisosteres for carboxylic acids in drug design. nih.govnih.gov The pentafluoroethyl group can enhance metabolic stability, membrane permeability, and binding affinity. Interdisciplinary research at the interface of fluorine chemistry and biology could lead to the development of novel therapeutic agents for a range of diseases. nih.govnih.govfrontiersin.org

Agrochemicals : The introduction of fluorinated groups is a common strategy in the design of modern pesticides and herbicides. The unique properties of this compound could be exploited to develop new agrochemicals with improved efficacy and environmental profiles.

Advanced Materials : The high nitrogen content and thermal properties of tetrazoles make them candidates for energetic materials and gas generators. nih.gov The pentafluoroethyl group can modulate these properties, and future research may focus on creating new polymers or coordination compounds with tailored energetic performance.

Organic Synthesis : Fluorinated tetrazole derivatives have been used as reagents in organic synthesis, for example, in olefination reactions. nih.gov Further exploration could uncover new synthetic applications for this compound as a building block or catalyst.

In-depth Mechanistic Understanding of Complex Reactions and Decomposition Pathways

A fundamental understanding of the reaction mechanisms and decomposition pathways of this compound is crucial for ensuring its safe handling and for controlling its reactivity in various applications.

Future research will likely focus on:

Computational and Spectroscopic Studies : Advanced computational methods, such as multiconfiguration perturbation theory (CASPT2//CASSCF), can provide deep insights into photochemical and thermal reaction pathways. nih.gov These theoretical studies, combined with experimental techniques like laser flash photolysis, can elucidate the formation and reactivity of transient intermediates. researchgate.net

Decomposition Product Analysis : A key area of research is the detailed characterization of the products formed during the thermal or photolytic decomposition of tetrazoles. colab.wsresearchgate.net For this compound, this would involve identifying the gaseous products (e.g., N2) and reactive intermediates like nitrile imines or imidoylnitrenes that are formed. nih.govcolab.ws

Influence of the Pentafluoroethyl Group : A systematic investigation into how the strongly electron-withdrawing C2F5 group influences the stability of the tetrazole ring and its decomposition mechanism is needed. This substituent is expected to have a significant impact on the bond energies and the distribution of electronic states, thereby altering the reactivity compared to non-fluorinated analogues.

Kinetics and Thermodynamics : Detailed kinetic and thermodynamic studies will be essential to quantify the stability of this compound and to model its behavior under different conditions. This includes determining activation energies and reaction rate constants for its decomposition. researchgate.netenergetic-materials.org.cn

| Research Focus | Methodologies | Key Questions to Address |

| Reaction Mechanisms | Theoretical calculations (CASPT2//CASSCF), laser flash photolysis. nih.govresearchgate.net | What are the primary photochemical and thermal reaction pathways? |

| Decomposition Products | Mass spectrometry, TG-IR, spectroscopy. colab.wsenergetic-materials.org.cn | What are the stable end-products and transient intermediates? |

| Substituent Effects | Comparative studies with other 5-substituted tetrazoles. | How does the C2F5 group affect ring stability and reactivity? |

| Kinetics & Thermodynamics | DSC, TGA, Isothermal and non-isothermal analysis. researchgate.netenergetic-materials.org.cn | What are the activation energy and rate of decomposition? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.